N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a propoxy group and a hydroxy-phenylpropyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-propoxybenzenesulfonyl chloride with 2-hydroxy-2-phenylpropylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous flow reactors: To ensure consistent reaction conditions and improve efficiency.
Automated purification systems: To handle large quantities of the compound and ensure high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkoxy-substituted derivatives.
Scientific Research Applications
N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for developing new drugs.
Biological Studies: Used in research to understand the interactions of sulfonamides with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Pathways Involved: It may interfere with the folate synthesis pathway in microorganisms, leading to their inhibition or death.
Comparison with Similar Compounds
- N-(2-hydroxy-2-phenylpropyl)-4-isopropoxybenzenesulfonamide
- N-(2-hydroxy-2-phenylpropyl)-4-methoxybenzenesulfonamide
Comparison:
- N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide is unique due to its specific propoxy substitution, which may influence its solubility and biological activity compared to other similar compounds with different alkoxy groups.
- The presence of the propoxy group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-3-13-23-16-9-11-17(12-10-16)24(21,22)19-14-18(2,20)15-7-5-4-6-8-15/h4-12,19-20H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQZOSKUISSUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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